二氢麦角碱甲磺酸盐

概述

描述

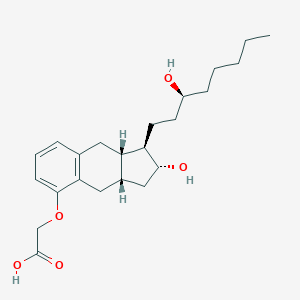

Dihydroergocristine mesylate is a methanesulfonic acid salt of dihydroergocristine, an ergot alkaloid. It is used for the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency and peripheral vascular disease . Dihydroergocristine mesylate is also a component of ergoloid mesylates, a mixture of ergot alkaloid derivatives used as vasodilators and for the treatment of vascular dementia .

科学研究应用

Dihydroergocristine mesylate has several scientific research applications:

作用机制

Dihydroergocristine mesylate exerts its effects by inhibiting γ-secretase, reducing the production of Alzheimer’s disease amyloid-β peptides . It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants of 25.7 nM and 9.8 μM, respectively . Additionally, it acts as an α-adrenergic antagonist, blocking the actions of endogenous or exogenous α-adrenergic agonists .

安全和危害

Dihydroergocristine mesylate may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

生化分析

Biochemical Properties

Dihydroergocristine mesylate interacts with several biomolecules. It has been found to have a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . It also acts as a direct inhibitor of γ-secretase , which plays a crucial role in the production of amyloid-β peptides, a key factor in Alzheimer’s disease .

Cellular Effects

Dihydroergocristine mesylate has been shown to have significant effects on various types of cells and cellular processes. It is known to exhibit protective properties to the brain against metabolic effects of ischemia by acting at a cellular level . In Alzheimer’s studies, it has been found to reduce the production of amyloid-β peptides .

Molecular Mechanism

The molecular mechanism of action of Dihydroergocristine mesylate involves its interaction with various receptors. It exhibits noncompetitive antagonistic activity in the serotonin receptors and has a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . Furthermore, it acts as a direct inhibitor of γ-secretase .

Temporal Effects in Laboratory Settings

When Dihydroergocristine mesylate was orally administered in humans, the peak plasma concentration of 0.28 mcg/l was achieved after 0.46 hours . The modification of Dihydroergocristine mesylate in the body is very extensive and it has been observed as an almost complete absence of the unchanged drug .

Metabolic Pathways

The major metabolite of Dihydroergocristine mesylate is 8’-hydroxy-dihydroergocristine, which is produced in the liver . This indicates that Dihydroergocristine mesylate is involved in metabolic pathways in the liver.

Transport and Distribution

Dihydroergocristine mesylate presents a large volume of distribution of 52 l/kg , indicating that it is widely distributed within the body.

准备方法

Dihydroergocristine mesylate is synthesized by the hydrogenation of ergocristine using a Raney nickel catalyst . The resulting dihydroergocristine is then converted into its mesylate form by reacting with methanesulfonic acid in a chloroform solution, followed by precipitation with petroleum ether . The properties of the target mesylate depend on the precipitation conditions, and different forms of the salt can be isolated based on solubility and melting temperatures .

化学反应分析

Dihydroergocristine mesylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The hydrogenation process used in its synthesis is a form of reduction.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

Dihydroergocristine mesylate is similar to other ergot alkaloids such as dihydroergocornine and dihydroergocryptine, which are also components of ergoloid mesylates . These compounds share similar pharmacological properties, including vasodilatory effects and use in the treatment of vascular dementia . dihydroergocristine mesylate is unique in its specific binding affinity to γ-secretase and its role in reducing amyloid-β peptide production .

List of Similar Compounds

- Dihydroergocornine

- Dihydroergocryptine

- Ergocristine

- Ergoloid mesylates

属性

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXACGZWWVIDGR-SPZWACKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872322 | |

| Record name | Dihydroergocristine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24730-10-7 | |

| Record name | Dihydroergocristine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24730-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocristine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocristine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCRISTINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?

A1: A study on 12 healthy male volunteers examined the pharmacokinetics of dihydroergocristine mesylate (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []

Q2: Are there any validated analytical methods for quantifying dihydroergocristine mesylate in pharmaceutical formulations?

A2: Yes, several methods have been developed and validated for the analysis of dihydroergocristine mesylate in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, dihydroergocristine mesylate, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and dihydroergocristine mesylate in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.

Q3: Has the crystal structure of dihydroergocristine mesylate been determined?

A3: Yes, the crystal structure of dihydroergocristine mesylate monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.

Q4: What are the potential applications of dihydroergocristine mesylate in the context of Parkinson's disease research?

A4: Research suggests that dihydroergocristine mesylate could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that dihydroergocristine mesylate might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of dihydroergocristine mesylate in PD research.

Q5: How does the solubility of dihydroergocristine mesylate vary?

A5: The solubility of dihydroergocristine mesylate can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)